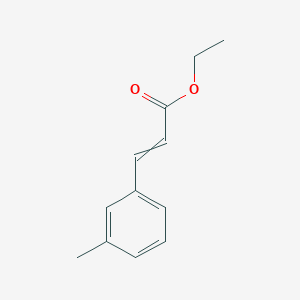

Ethyl 3-methylcinnamate

概要

説明

Ethyl 3-methylcinnamate is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacological Applications

Ethyl 3-methylcinnamate has been studied for its various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Anti-Inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. Studies have shown that it can modulate the expression of pro-inflammatory cytokines, thereby reducing inflammation in various models .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a range of pathogens. Its effectiveness is particularly noted against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations suggesting potent activity comparable to established antibiotics . The compound functions by disrupting microbial cell membranes, leading to cell death.

Anticancer Potential

The compound has also been investigated for its cytotoxic effects on cancer cells. For instance, studies have reported that this compound can induce apoptosis in HeLa cells (cervical cancer) and other cancer cell lines, highlighting its potential as a natural anticancer agent .

Applications in Cosmetics

Due to its aromatic properties and biological activities, this compound is increasingly utilized in the cosmetic industry. Its applications include:

- Fragrance Component : The compound is valued for its pleasant scent, making it a popular ingredient in perfumes and scented products.

- Skin Care Formulations : this compound is incorporated into formulations aimed at improving skin health due to its anti-inflammatory and antimicrobial properties. It may help in treating acne and other skin conditions by reducing inflammation and bacterial load on the skin .

- UV Protection : Some studies suggest that this compound may possess UV-filtering capabilities, contributing to the formulation of sunscreens and protective skincare products.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

- Case Study on Anti-Inflammatory Effects : A study evaluated the impact of this compound on inflammation models using carrageenan-induced paw edema in rats. Results showed a significant reduction in paw swelling compared to controls, indicating strong anti-inflammatory properties .

- Antimicrobial Efficacy Study : In vitro tests demonstrated that this compound exhibited a minimum inhibitory concentration of 500 µg/mL against Staphylococcus aureus , showcasing its potential as an antimicrobial agent in clinical settings .

- Cosmetic Formulation Research : A formulation containing this compound was tested for skin irritation and efficacy as an anti-acne treatment. The results indicated reduced acne lesions and minimal irritation, supporting its use in cosmetic products aimed at improving skin health .

化学反応の分析

Hydrogenation Reactions

Ethyl 3-methylcinnamate undergoes hydrogenation via catalytic processes to reduce double bonds. Key observations include:

-

Catalysts : Palladium on carbon (Pd/C) or similar catalysts are employed under high-pressure hydrogenation conditions to convert the α,β-unsaturated ester to saturated derivatives .

-

Efficiency : Functional conversion (hydrogenation) of cinnamate derivatives demonstrates high efficiency, with F1-scores of 0.94 in classification models, indicating robust and reliable outcomes .

-

Analytical Monitoring : Reaction progress is tracked via GC-MS or TLC, with NMR spectroscopy used to confirm structural changes .

Epoxidation with m-CPBA

The compound undergoes epoxidation to form ethyl (E)-3-methyl-3-phenylglycidate ("strawberry aldehyde") using m-chloroperbenzoic acid (m-CPBA):

Fischer Esterification

This compound can be synthesized via Fischer esterification of 3-methylcinnamic acid and ethanol:

-

Conditions : Heating at ~70°C for several hours, followed by distillation or chromatography.

-

Yield Optimization : Temperature control and stoichiometric ratios are critical. For analogous methyl cinnamate, yields range from 34% to 98%, with higher yields in research settings .

Heck Reaction Catalyzed by Co Nanoparticles

Cobalt hollow nanospheres catalyze cross-coupling reactions, including the synthesis of (E)-ethyl 3-methylcinnamate:

-

Product Analysis :

Antimicrobial Activity

The compound exhibits selective antimicrobial effects, attributed to membrane disruption:

Analytical Characterization

Key spectroscopic methods for structural elucidation include:

-

NMR :

Data-Driven Reaction Insights

Machine learning models highlight trends in reaction efficiency:

-

Class Distribution :

Comparative Reaction Yields

| Reaction Type | Yield | Key Factors |

|---|---|---|

| Epoxidation | 59% | m-CPBA, controlled cooling |

| Fischer Esterification | 34–98% | Acid catalyst, heating duration |

| Heck Reaction | ~75% | Co nanoparticles, reaction temperature |

This compound’s reactivity spans catalytic transformations, biological interactions, and analytical characterization. Its role in hydrogenation, epoxidation, and esterification underscores its utility in organic synthesis, while its antimicrobial properties highlight its potential in applied fields. Diverse spectroscopic and computational tools further enhance its analytical and predictive capabilities.

特性

分子式 |

C12H14O2 |

|---|---|

分子量 |

190.24 g/mol |

IUPAC名 |

ethyl 3-(3-methylphenyl)prop-2-enoate |

InChI |

InChI=1S/C12H14O2/c1-3-14-12(13)8-7-11-6-4-5-10(2)9-11/h4-9H,3H2,1-2H3 |

InChIキー |

QQRJPDCUZPIHFK-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C=CC1=CC=CC(=C1)C |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。